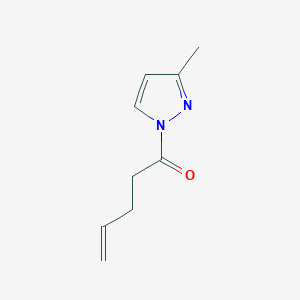
N-(Butan-2-yl)-N,N-dimethylbutan-2-aminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Butan-2-yl)-N,N-dimethylbutan-2-aminium iodide is an organic compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a butan-2-yl group and two N,N-dimethyl groups attached to the nitrogen atom, with an iodide ion as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-N,N-dimethylbutan-2-aminium iodide typically involves the alkylation of a tertiary amine with an alkyl halide. One common method is the reaction of N,N-dimethylbutan-2-amine with butan-2-yl iodide under anhydrous conditions. The reaction is usually carried out in an inert solvent such as acetonitrile or dichloromethane, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
化学反応の分析
Types of Reactions
N-(Butan-2-yl)-N,N-dimethylbutan-2-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium chloride or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-(Butan-2-yl)-N,N-dimethylbutan-2-aminium chloride or hydroxide.
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines or amine derivatives.
科学的研究の応用
N-(Butan-2-yl)-N,N-dimethylbutan-2-aminium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents due to its surface-active properties.
作用機序
The mechanism of action of N-(Butan-2-yl)-N,N-dimethylbutan-2-aminium iodide involves its interaction with biological membranes and proteins. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. It can also interact with proteins, altering their structure and function. These interactions are mediated by the compound’s hydrophobic and hydrophilic regions, which allow it to associate with both lipid and aqueous environments.
類似化合物との比較
Similar Compounds
N,N-Dimethylbutan-2-amine: Lacks the quaternary ammonium structure and iodide ion.
Butan-2-yl iodide: Contains the butan-2-yl group but lacks the amine functionality.
Tetramethylammonium iodide: Contains four methyl groups attached to the nitrogen atom instead of butan-2-yl and dimethyl groups.
Uniqueness
N-(Butan-2-yl)-N,N-dimethylbutan-2-aminium iodide is unique due to its combination of a quaternary ammonium structure with a butan-2-yl group. This gives it distinct amphiphilic properties, making it useful in applications where both hydrophobic and hydrophilic interactions are required. Its ability to act as a phase transfer catalyst and its potential biological activity further distinguish it from similar compounds.
特性
CAS番号 |
77429-51-7 |
|---|---|
分子式 |
C10H24IN |
分子量 |
285.21 g/mol |
IUPAC名 |
di(butan-2-yl)-dimethylazanium;iodide |
InChI |
InChI=1S/C10H24N.HI/c1-7-9(3)11(5,6)10(4)8-2;/h9-10H,7-8H2,1-6H3;1H/q+1;/p-1 |
InChIキー |
YNEKPYVYKKADAD-UHFFFAOYSA-M |
正規SMILES |
CCC(C)[N+](C)(C)C(C)CC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


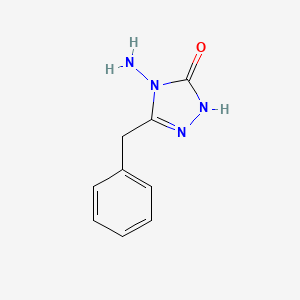
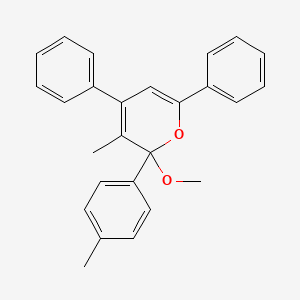
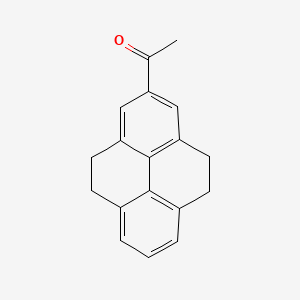

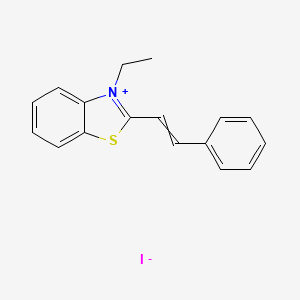
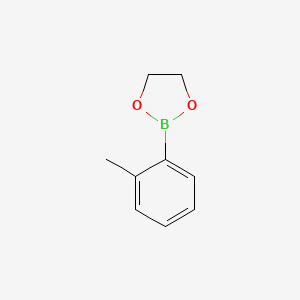

![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile](/img/structure/B14432127.png)
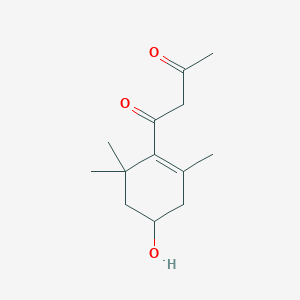
![N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine](/img/structure/B14432151.png)
![1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14432155.png)
![4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde](/img/structure/B14432167.png)
